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Executive Summary

Avibactam (NXL104) is a non-ngcontent-ng-c1989010908="" _nghost-ng-c2127666394=""
class="inline ng-star-inserted">

-lactam

-lactamase inhibitor (BLI) with a diazabicyclooctane (DBO) scaffold. It exhibits potent, broad-
spectrum inhibition of Ambler Class A, C, and some D enzymes. ent-Avibactam is the
enantiomer (mirror image) of Avibactam. Experimental data and patent disclosures confirm that
ent-Avibactam is biologically inactive. The strict stereochemical requirements of the

-lactamase active site (specifically the catalytic Serine residue) render the enantiomer
incapable of forming the critical carbamoyl-enzyme complex required for inhibition.

Verdict: Avibactam is the sole active pharmaceutical ingredient (API). The enantiomer serves
only as a negative control in mechanistic studies or an impurity to be removed during
asymmetric synthesis.

Structural & Mechanistic Divergence
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The biological activity difference stems entirely from chirality.

-lactamases are chiral enzymes that evolved to recognize the specific stereochemistry of D-
alanyl-D-alanine residues in peptidoglycan (and by extension, the chiral centers of

-lactam antibiotics).

Stereochemical Configuration

e Avibactam:

-2-carbamoyl-7-o0xo-1,6-diazabicyclo[3.2.1]octan-6-yl hydrogen sulfate.[1]

e ent-Avibactam:

-2-carbamoyl-7-ox0-1,6-diazabicyclo[3.2.1]octan-6-yl hydrogen sulfate.

Mechanism of Action (The "Lock and Key" Failure)

Avibactam functions via a reversible covalent mechanism. It acylates the active site Serine
(e.g., Ser70 in TEM-1) to form a carbamoyl-enzyme complex.

» Active Binding (Avibactam): The

geometry positions the C7 carbonyl carbon perfectly for nucleophilic attack by the Ser70
hydroxyl group. The sulfate group at N6 interacts with a conserved pocket (Ser130, Lys234),
mimicking the carboxylate of

-lactams.

« Inactive Binding (ent-Avibactam): The

configuration projects the critical sulfate and carboxamide groups in opposite vectors. This
creates severe steric clashes with the oxyanion hole and prevents the carbonyl carbon from
approaching the catalytic Serine within the required bond-forming distance (< 2 A).

Pathway Visualization

The following diagram illustrates the kinetic pathway where Avibactam successfully inhibits the
enzyme, while ent-Avibactam fails to initiate the reaction.
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Caption: Kinetic pathway comparison. Avibactam forms a stable covalent complex; ent-
Avibactam fails to bind.

Comparative Biological Data[3][4][5]

The following data summarizes the inhibitory potency. Note the orders-of-magnitude difference
in activity.
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Parameter Avibactam (2S, 5R) ent-Avibactam (2R, 5S)

Serine
Primary Target None (Inactive)
-lactamases (Class A, C, D)

IC

~8nM > 10,000 nM (Inactive)
(TEM-1)
IC

~38nM Inactive
(KPC-2)
IC

~5nM Inactive
(AmpC)
Binding Affinity (

High (nM range) Negligible
)

) ) o None (Intrinsic); Potentiator

Antibacterial Activity None

(Synergistic)

Data Sources: Derived from Patent EP3505518A1 [1] and Ehmann et al. [2].

Experimental Protocols for Validation

To empirically verify the inactivity of ent-Avibactam, researchers must employ a Chiral Purity
Assay followed by an Enzyme Inhibition Assay.

Protocol A: Chiral Separation (Quality Control)

Before biological testing, ensure the "inactive" enantiomer is not contaminated with the active
form, which would give false positive activity.

e Column: Chiralpak AD-H or equivalent polysaccharide-based stationary phase.
e Mobile Phase: n-Heptane / Ethanol / Diethylamine (80:20:0.1).

e Detection: UV at 210 nm.
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e Flow Rate: 1.0 mL/min.
« Validation: Inject racemic mixture to establish separation factors (

). Confirm ent-Avibactam elutes at a distinct retention time from Avibactam.

Protocol B: Kinetic Inhibition Assay
(Spectrophotometric)

This protocol measures the rate of hydrolysis of a reporter substrate (Nitrocefin) in the
presence of the inhibitor.

Reagents:

Enzyme: Purified TEM-1 or KPC-2

-lactamase (10 nM final conc).

e Substrate: Nitrocefin (100

M final conc).

o Buffer: 50 mM Phosphate buffer, pH 7.0.

« Inhibitors: Avibactam (Positive Control) and ent-Avibactam (Test), serially diluted (1 nM to
100

M).

Steps:

Pre-incubation: Incubate Enzyme + Inhibitor for 10 minutes at 30°C to allow carbamoylation.

Initiation: Add Nitrocefin substrate.[2]

Measurement: Monitor absorbance at 482 nm (hydrolysis of Nitrocefin) for 5 minutes.

Calculation: Determine initial velocity (
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). Plot % Inhibition vs. log[Inhibitor].

¢ Result: Avibactam will show a sigmoidal dose-response curve. ent-Avibactam will show a flat
line (no inhibition) up to high concentrations.

Experimental Workflow Diagram
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Caption: Experimental workflow for validating stereoselective biological activity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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